(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol, widely known in industry as Isomannide (CAS: 641-74-7), is a biobased, V-shaped bicyclic diol derived from the dehydration of mannitol. It is structurally distinguished from its isohexide epimers by the presence of two endo-oriented secondary hydroxyl groups facing the inside of its chiral cavity [1]. In industrial procurement and materials science, Isomannide is primarily evaluated for this unique stereochemistry, which imparts specific steric hindrance and intramolecular hydrogen bonding capabilities [2]. These properties make it a highly specialized building block for thermally reversible polyurethanes, a critical precursor for symmetric diamines in polybenzoxazine synthesis, and a C2-symmetric chiral auxiliary for pharmaceutical intermediates.
Generic substitution of Isomannide with its more commercially abundant epimer, Isosorbide (endo-exo), or the highly reactive Isoidide (exo-exo), fundamentally fails due to distinct stereochemical reactivities [1]. The endo-endo configuration of Isomannide creates significant steric hindrance and promotes intramolecular hydrogen bonding, which drastically reduces its reactivity in standard polycondensation reactions compared to Isoidide [2]. However, this exact steric penalty is what destabilizes resulting urethane or ester bonds. Consequently, replacing Isomannide with Isosorbide in self-healing elastomers results in permanent, non-dynamic crosslinks rather than the desired thermally reversible bonds required for reprocessable materials.
In the synthesis of self-healable polyurethanes (PUs), the stereochemistry of the diol chain extender dictates the dynamic nature of the urethane bond. Isomannide's endo-endo hydroxyls form sterically hindered urethane linkages that readily undergo reversible dissociation at elevated temperatures[1]. Comparative FTIR analysis of hard segment hydrogen bonding demonstrates that Isomannide-based PU (IM-PU) achieves a hydrogen-bonded carbonyl absorbance ratio of 1.18, significantly higher than Isosorbide-based PU (IS-PU) at 0.81 [1]. This structural crowding destabilizes the urethane bond, favoring the reverse reaction upon heating and enabling true self-healing properties.
| Evidence Dimension | Hard segment hydrogen bonding ratio (A1710/A1730) |
| Target Compound Data | 1.18 (Isomannide-PU) |
| Comparator Or Baseline | 0.81 (Isosorbide-PU) |
| Quantified Difference | 45.6% higher hydrogen bonding ratio, leading to superior thermal reversibility |
| Conditions | Polyurethane elastomers synthesized with MDI, analyzed via FTIR absorbance ratios |
Procurement of Isomannide is critical for formulating reprocessable or self-healing polyurethanes where dynamic, reversible crosslinking is required over permanent thermosetting.
The synthesis of rigid, high-Tg biobased polybenzoxazines requires symmetric diamines to ensure uniform curing kinetics. Isomannide serves as the optimal precursor because its symmetric endo-endo hydroxyl groups undergo clean SN2 nucleophilic inversion to yield a uniform exo-exo diamine (isomannide diamine, ima) [1]. Attempting this substitution with Isosorbide yields an asymmetric endo-exo product with differing amine reactivities. The complete stereochemical inversion of Isomannide allows for the synthesis of bis-oxazine monomers with uniform reactivity, producing polybenzoxazines with high thermal stability [1].
| Evidence Dimension | Diamine structural symmetry post-SN2 inversion |
| Target Compound Data | 100% symmetric exo-exo diamine (ima) |
| Comparator Or Baseline | Asymmetric endo-exo diamine (from Isosorbide) |
| Quantified Difference | Uniform reactivity of both amine groups vs differential reactivity |
| Conditions | SN2 nucleophilic substitution of activated diols to diamines for polybenzoxazine synthesis |
Buyers synthesizing rigid polymer networks or symmetric chiral ligands must select Isomannide to ensure uniform functional group reactivity in downstream steps.
The endo-endo configuration of Isomannide restricts its reactivity during step-growth polymerization due to intramolecular hydrogen bonding, resulting in shorter polymer chains compared to its epimers [1]. In the synthesis of copolyethersulfones (CoPES) with bisphenol A, Isomannide yields a polymer with a Glass Transition Temperature (Tg) of 217 °C. In contrast, the unhindered exo-exo Isoidide achieves higher molecular weights and a higher Tg of 228 °C under identical conditions [1]. Buyers must account for this lower reactivity when designing polymerization processes, as Isomannide is not a drop-in replacement for Isoidide if maximum Tg and molecular weight are the primary goals.
| Evidence Dimension | Glass Transition Temperature (Tg) of resulting CoPES |
| Target Compound Data | 217 °C (Isomannide-based CoPES) |
| Comparator Or Baseline | 228 °C (Isoidide-based CoPES) |
| Quantified Difference | 11 °C reduction in Tg due to lower diol reactivity and shorter chain length |
| Conditions | Copolyethersulfones synthesized via polycondensation with bisphenol A (1:1 ratio) |
Engineers must account for Isomannide's lower reactivity; it is selected when a slightly lower Tg or specific microphase separation is desired, but requires optimized conditions to achieve high molecular weights.
Isomannide possesses C2 symmetry, making it a superior chiral scaffold for stereoselective synthesis compared to the asymmetric Isosorbide [1]. This symmetry ensures that functionalization at either hydroxyl group yields chemically equivalent intermediates, eliminating regioselectivity issues during complex drug synthesis. It is heavily utilized as a chiral ligand and in the synthesis of isomannide-based peptidomimetics, such as human tissue kallikrein 1 (KLK1) inhibitors via Ugi multicomponent reactions . For medicinal chemistry procurement, Isomannide's symmetry drastically simplifies purification and maximizes the yield of the desired stereoisomer.
| Evidence Dimension | Scaffold symmetry and regioselectivity |
| Target Compound Data | C2 symmetric (equivalent hydroxyls) |
| Comparator Or Baseline | C1 asymmetric (Isosorbide, differing hydroxyl reactivities) |
| Quantified Difference | Single uniform product upon mono-functionalization vs mixture of regioisomers |
| Conditions | Multicomponent reactions and chiral ligand design for pharmaceutical intermediates |
For medicinal chemistry procurement, Isomannide's symmetry drastically simplifies purification and maximizes yield of the desired stereoisomer in complex drug syntheses.
Procured as a chain extender to introduce sterically hindered, dynamic urethane bonds, enabling the production of elastomers that can self-heal or be reprocessed upon heating [1].
Utilized as the starting material for synthesizing symmetric exo-exo diamines via SN2 inversion, which are subsequently polymerized into high-Tg, rigid polybenzoxazine thermosets [2].
Procured as a C2-symmetric chiral building block for the stereoselective synthesis of pharmaceutical intermediates, including specific inhibitors for human tissue kallikreins (KLK5/KLK7) and HCV research .
Employed in step-growth polymerizations where its specific endo-endo stereochemistry is deliberately used to control chain length, induce microphase separation, and tune the glass transition temperature of the resulting biobased plastics [3].